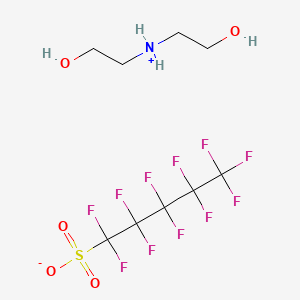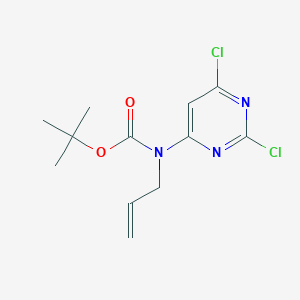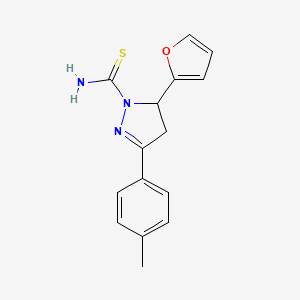
2,6-Dibromo-3-fluoro-p-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-fluoro-p-xylene is an organic compound with the molecular formula C8H6Br2F It is a derivative of p-xylene, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoro-p-xylene typically involves the bromination and fluorination of p-xylene One common method is the selective bromination of p-xylene using bromine in the presence of a catalyst such as iron(III) bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-3-fluoro-p-xylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 2,6-dimethoxy-3-fluoro-p-xylene.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Zinc powder in acetic acid at room temperature.
Major Products:
Substitution: 2,6-Dimethoxy-3-fluoro-p-xylene.
Oxidation: 2,6-Dibromo-3-fluoro-p-toluic acid.
Reduction: 3-Fluoro-p-xylene.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-fluoro-p-xylene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2,6-Dibromo-3-fluoro-p-xylene exerts its effects depends
Eigenschaften
Molekularformel |
C8H7Br2F |
|---|---|
Molekulargewicht |
281.95 g/mol |
IUPAC-Name |
1,3-dibromo-4-fluoro-2,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,1-2H3 |
InChI-Schlüssel |
BXGGXSSMPILBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1F)Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


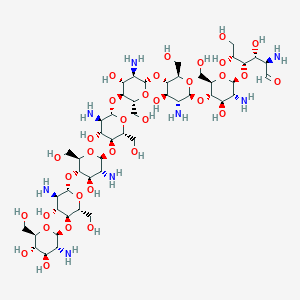
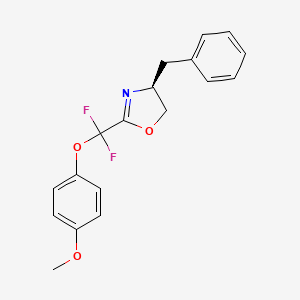

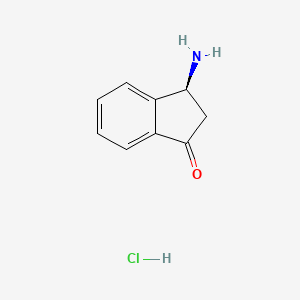
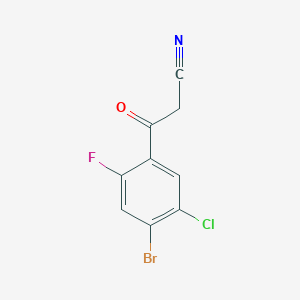
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)

